8-Bromo-3-iodo-1-naphthoic acid
Description
Overview of Naphthalene (B1677914) Carboxylic Acid Derivatives in Advanced Synthetic Applications
Naphthalene carboxylic acid derivatives are foundational to numerous advanced synthetic applications due to the inherent properties of the naphthalene ring system and the reactivity of the carboxylic acid group. ontosight.aiuomustansiriyah.edu.iq The naphthalene core, a fused bicyclic aromatic system, offers a rigid and planar scaffold that is larger and more electron-rich than a simple benzene (B151609) ring. This structure is a key component in the design of fluorescent compounds and dyes. ontosight.ai
The carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations. It can be converted into esters, amides, and other derivatives, or it can direct the substitution of other groups onto the naphthalene ring. ontosight.aiuomustansiriyah.edu.iq For instance, the carboxyl group can direct ortho- and peri-C-H functionalization reactions, allowing for the regioselective introduction of new atoms or functional groups. bohrium.com Palladium-catalyzed reactions, in particular, have been instrumental in the functionalization of naphthoic acids, enabling the construction of complex polycyclic skeletons, such as benzanthrones, through cascade reactions. acs.org
These derivatives are crucial intermediates in the synthesis of bioactive molecules and pharmaceuticals. ontosight.aiontosight.ai By modifying the substitution pattern on the naphthalene ring, chemists can modulate the biological activity of the resulting compounds. This has been demonstrated in the development of cannabimimetic indoles, where the specific placement of substituents on the naphthoyl ring influences the compound's affinity and selectivity for cannabinoid receptors. clemson.edu Furthermore, naphthoic acid derivatives are used to create novel materials; for example, different fluorine substitution patterns on the naphthalene core lead to significant changes in crystal packing, which is useful for developing new materials for applications like semiconductor synthesis. researchgate.net
Significance of Halogenated Naphthoic Acid Scaffolds in Chemical Synthesis
The introduction of halogen atoms onto the naphthoic acid scaffold dramatically enhances its synthetic utility. Halogenated organic compounds are vital precursors and intermediates in a vast number of organic transformations. acs.org Halogens such as bromine and iodine serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com
The position and type of halogen on the naphthalene ring dictate the molecule's reactivity and the potential for selective functionalization. epa.gov Palladium-catalyzed cross-coupling reactions, for instance, are frequently used to functionalize polyhalogenated aromatic compounds. bohrium.com The presence of different halogens on the same molecule, such as in 8-Bromo-3-iodo-1-naphthoic acid, allows for site-selective reactions due to the differing reactivity of the carbon-halogen bonds (C-I vs. C-Br). This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of highly complex and multi-substituted aromatic systems. bohrium.com
Moreover, halodecarboxylation, the conversion of a carboxylic acid to an organic halide, provides a strategic alternative to direct aromatic halogenation, often yielding regioisomers that are difficult to obtain otherwise. acs.org This highlights the synergistic relationship between the carboxyl and halogen functional groups on the naphthalene core. The halogenated 1-naphthaldehyde (B104281) derivatives, for example, are key for providing rapid access to the skeletons of polycyclic natural products. bohrium.com
Research Trajectories of this compound and Related Polyhalogenated Naphthalene Systems
The compound this compound is a prime example of a polyhalogenated naphthalene system, a class of molecules that continues to attract significant research interest. While specific studies on this exact molecule are not widely documented, its structure suggests clear and important research trajectories based on the well-established chemistry of related compounds. The primary research interest in a molecule like this lies in its potential for selective, sequential cross-coupling reactions.
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference would allow chemists to selectively functionalize the 3-position (iodine) while leaving the 8-position (bromine) intact for a subsequent, different transformation. This stepwise functionalization is a highly sought-after strategy for the efficient and controlled synthesis of complex, unsymmetrically substituted naphthalene derivatives. These derivatives could serve as precursors to advanced materials or biologically active compounds whose properties are dependent on a precise three-dimensional arrangement of substituents.
Research would likely focus on optimizing conditions for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at the C-I bond, followed by exploring a second coupling reaction at the C-Br bond. Furthermore, the steric environment around the peri-substituents (the groups at the 1- and 8-positions) creates significant strain, which can lead to unique chemical reactivity and atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond. Investigating the impact of this steric strain on reaction outcomes and the potential to synthesize and resolve stable atropisomers would be another key research direction. bohrium.com The synthesis of this specific compound would likely start from a precursor like 8-bromo-1-naphthoic acid acs.orgchemicalbook.com or 8-iodo-1-naphthoic acid, followed by a regioselective halogenation step.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Appearance |
|---|---|---|---|
| 8-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | Cream colored solid |
| 8-Iodo-1-naphthoic acid | C₁₁H₇IO₂ | 314.08 | White crystalline powder |
| This compound | C₁₁H₆BrIO₂ | 424.98 | (Predicted) Solid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6BrIO2 |
|---|---|
Molecular Weight |
376.97 g/mol |
IUPAC Name |
8-bromo-3-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6BrIO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) |
InChI Key |
YXIZSRGKDKMNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 3 Iodo 1 Naphthoic Acid
Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core
The regioselectivity of halogenation on the naphthalene ring is influenced by the electronic properties of existing substituents. The carboxylic acid group at C1 is a deactivating group and directs electrophilic substitution to the meta-positions (C5 and C8) of the same ring and to the other ring (positions C5, C6, C7, C8).
The synthesis of dihalogenated naphthoic acid analogs can be achieved through sequential halogenation. The order of introduction of the halogens is crucial for controlling the final substitution pattern. For instance, the initial bromination of 1-naphthoic acid would likely yield a mixture of isomers, with substitution occurring at positions directed by the carboxylic acid group. Subsequent iodination of a purified bromo-1-naphthoic acid isomer would then be influenced by both the carboxylic acid and the bromine substituent. The bromine atom, being an ortho, para-director, would influence the position of the incoming iodine. The interplay of these directing effects determines the feasibility of obtaining the desired 8-bromo-3-iodo substitution pattern.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unito.itnih.gov The carboxylic acid group, after conversion to a carboxylate or a suitable directing group like an amide, can direct lithiation to the ortho C2 or peri C8 positions. baranlab.orgharvard.edu Subsequent quenching of the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would introduce the iodine atom at the metalated position. unito.it
For the synthesis of 8-Bromo-3-iodo-1-naphthoic acid, a DoM strategy could potentially be employed on an 8-bromo-1-naphthoic acid precursor. The carboxylate group could direct metalation to the C2 position. However, achieving functionalization at the C3 position via this method is less direct and would depend on the specific directing group and reaction conditions. The presence of the bromine at C8 would also sterically and electronically influence the site of metalation.
Precursor-Based Synthetic Routes
A more common approach to complex substituted aromatic compounds involves the derivatization of readily available precursors.
This synthetic route commences with the synthesis of 3-iodo-1-naphthoic acid. While a direct synthesis for this specific precursor is not widely reported, it could potentially be prepared from 3-amino-1-naphthoic acid via a Sandmeyer-type reaction or from a suitable iodonaphthalene precursor through carboxylation.
Once 3-iodo-1-naphthoic acid is obtained, the next step is regioselective bromination. The directing effects of both the C1-carboxylic acid and the C3-iodine atom would govern the position of the incoming bromine. The iodine atom is an ortho, para-director, while the carboxylic acid directs to the 5 and 8 positions. The interplay of these effects would need to be carefully controlled to favor bromination at the C8 position.
A more plausible and well-documented approach begins with the synthesis of 8-bromo-1-naphthoic acid. This precursor can be synthesized from 1,8-naphthalic anhydride (B1165640). nih.govnih.gov The anhydride is first converted to anhydro-8-(hydroxymercuri)-1-naphthoic acid, which is then treated with bromine and sodium bromide to yield 8-bromo-1-naphthoic acid. nih.govnih.gov
| Precursor | Reagents | Product | Yield (%) |
| 1,8-Naphthalic anhydride | 1. NaOH, H₂O 2. Hg(OAc)₂ | anhydro-8-(hydroxymercuri)-1-naphthoic acid | - |
| anhydro-8-(hydroxymercuri)-1-naphthoic acid | Br₂, NaBr, H₂O | 8-Bromo-1-naphthoic acid | - |
Table 1: Synthesis of 8-Bromo-1-naphthoic Acid Precursor.
With 8-bromo-1-naphthoic acid in hand, the final step is the introduction of an iodine atom at the C3 position. This can be attempted through several methods:
Electrophilic Iodination: Direct iodination of 8-bromo-1-naphthoic acid using an electrophilic iodine source like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of an acid catalyst could be explored. researchgate.net The regioselectivity of this reaction would be determined by the combined directing effects of the C1-carboxylic acid (meta-directing to the 5 and 8 positions) and the C8-bromo group (ortho, para-directing). The C3 position is meta to the carboxylic acid and ortho to the C4 position, which is influenced by the C8-bromo group. Predicting the outcome of this complex directing effect scenario would likely require experimental verification.
Metalation Followed by Iodination: A directed ortho-metalation approach on 8-bromo-1-naphthoic acid, as discussed in section 2.1.2, could be employed. If metalation can be selectively achieved at the desired position, subsequent quenching with an iodine source would yield the target compound. The directing ability of the carboxylate group in this specific substituted naphthalene system is a critical factor for the success of this route.
| Starting Material | Reagents | Potential Product |
| 8-Bromo-1-naphthoic acid | 1. Strong Base (e.g., n-BuLi) 2. Iodine Source (e.g., I₂) | 8-Bromo-x-iodo-1-naphthoic acid |
| 8-Bromo-1-naphthoic acid | NIS, Acid Catalyst | 8-Bromo-x-iodo-1-naphthoic acid |
Table 2: Potential Methods for Iodination of 8-Bromo-1-naphthoic Acid.
Methodologies Involving Organomercurial Intermediates
The synthesis of halogenated naphthoic acids has historically utilized organomercurial intermediates, a method noted for its regioselectivity in introducing substituents onto the naphthalene ring. The preparation of 8-bromo-1-naphthoic acid, a direct precursor to the target compound, serves as a primary example of this strategy.
The foundational starting material for this pathway is 1,8-naphthoic anhydride. This anhydride is treated with mercuric acetate (B1210297) following the formation of a bis-sodium salt, which yields anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.gov This organomercurial compound is a key intermediate, poised for halogenation.
To synthesize 8-bromo-1-naphthoic acid, the anhydro-8-hydroxymercuri-1-naphthoic acid intermediate is subjected to a reaction with sodium bromide and elemental bromine. rsc.org This process effectively replaces the mercury group with a bromine atom at the C-8 position. A typical procedure involves stirring the mercury compound in a mixture of acetic acid and water at 0 °C, followed by the sequential addition of aqueous sodium bromide and bromine. The reaction is then heated to 100 °C to drive it to completion, affording 8-bromo-1-naphthoic acid in high yield (e.g., 84%) after cooling and precipitation. rsc.org Similarly, the corresponding 8-iodo-1-naphthoic acid can be prepared by using potassium iodide and iodine. nih.gov
While a direct, single-step synthesis of this compound from an organomercurial precursor is not prominently documented, a plausible subsequent step would involve the selective iodination of the 8-bromo-1-naphthoic acid intermediate. The directing effects of the existing substituents (the C8-bromo and C1-carboxyl groups) would influence the position of the incoming iodo group. Standard electrophilic aromatic substitution conditions, potentially using an iodine source such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, would likely be explored to achieve iodination at the C-3 position.
| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield |
|---|---|---|---|---|
| 1 | 1,8-Naphthoic anhydride | 1. NaOH, H₂O 2. Mercuric Acetate | Anhydro-8-(hydroxymercuri)-1-naphthoic acid | - |
| 2 | Anhydro-8-(hydroxymercuri)-1-naphthoic acid | NaBr, Br₂, Acetic Acid, H₂O | 8-Bromo-1-naphthoic acid | ~84% rsc.org |
Catalytic Approaches to this compound and its Structural Analogs
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a molecule like this compound, catalytic approaches are essential for its further functionalization and for the construction of related complex structures.
Palladium-Catalyzed Coupling Reactions for Aryl Halide Functionalization
The presence of two different halogen atoms on the naphthalene scaffold of this compound makes it an ideal substrate for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. In palladium catalysis, the oxidative addition step is generally faster for aryl iodides than for aryl bromides. This reactivity hierarchy (C-I > C-Br >> C-Cl) allows for the selective functionalization of the C-3 position (iodo) while leaving the C-8 position (bromo) intact for a subsequent, different coupling reaction. nih.govresearchgate.net
This strategy enables the sequential and site-specific introduction of various substituents. For instance, a Suzuki coupling could be performed to introduce an aryl or vinyl group at the C-3 position, followed by a Sonogashira coupling to add an alkyne at the C-8 position. A diverse library of compounds can be generated from a single dihalogenated precursor using this approach. nih.govresearchgate.net
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |
Decarboxylative Cyclization and Annulation Strategies Utilizing Halogenated Naphthoic Acids
Decarboxylative strategies offer a powerful method for forming new bonds by utilizing the carboxylic acid group as a traceless activating group. In the context of halogenated naphthoic acids, a decarboxylative event can generate a reactive aryl intermediate (such as an aryl radical or an organometallic species) that can participate in cyclization or annulation reactions.
Recent advancements have highlighted visible-light-induced photoredox catalysis as a mild and efficient way to initiate decarboxylation. researchgate.netnih.gov For a substrate like this compound, irradiation in the presence of a suitable photocatalyst could trigger single-electron transfer (SET), leading to the loss of carbon dioxide and the formation of an 8-bromo-3-iodonaphthyl radical. This radical could then be trapped by a tethered alkene or alkyne in an intramolecular fashion to construct a new ring, a process known as decarboxylative cyclization.
Alternatively, in an intermolecular reaction, the generated reactive intermediate could be combined with another molecule to build a larger framework. For example, a decarboxylative/C–H coupling reaction could fuse an aromatic ring to the naphthalene core. semanticscholar.org These methods are at the forefront of synthetic strategy, providing novel pathways to complex polycyclic aromatic hydrocarbons (PAHs) from readily available carboxylic acids.
Norbornene-Mediated Cascade Cyclization for Polycyclic Frameworks
The Catellani reaction, which utilizes palladium catalysis in cooperation with norbornene, is a sophisticated strategy for the ortho-functionalization of aryl halides. This methodology can be extended into cascade sequences to rapidly assemble complex polycyclic systems. nih.gov
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the insertion of norbornene. The resulting intermediate then directs a C-H activation at the ortho position of the aryl halide, forming a stable five-membered palladacycle. This key intermediate can then react with various coupling partners.
In the context of this compound (or its decarboxylated analog, 1-bromo-8-iodonaphthalene), the more reactive C-I bond would likely initiate the catalytic cycle. The Catellani intermediate would form via C-H activation at the C-2 position. A subsequent reaction, such as an annulation with an alkyne, could then take place. This cascade process, involving ipso-coupling, ortho-C-H activation, and further annulation, allows for the construction of multiple C-C bonds in a single operation. This strategy, known as catalytic arene (oxa)norbornene annulation (CANAL), is particularly powerful for synthesizing rigid, ladder-type molecules and other complex PAHs from bromoaromatic precursors. nih.govnih.gov
Reactivity Profiles and Mechanistic Investigations of 8 Bromo 3 Iodo 1 Naphthoic Acid
Differential Reactivity of Halogen Substituents (Bromine vs. Iodine)
The presence of two different halogen atoms on the naphthalene (B1677914) ring introduces the potential for chemoselective reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of its synthetic utility. This reactivity is primarily governed by the difference in bond dissociation energies and electronegativity, with the C-I bond being longer, weaker, and more polarizable than the C-Br bond. This makes the iodine-substituted position the more reactive site in many catalytic and substitution reactions.
| Bond Property | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) |
| Average Bond Energy (kJ/mol) | ~228 | ~285 |
| Bond Length (Å) | ~2.14 | ~1.94 |
| Reactivity in Oxidative Addition | Higher | Lower |
This table presents generalized data for aryl halides to illustrate the fundamental differences that drive selective reactivity.
In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, the rate-determining step often involves the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)). rsc.org Due to the lower bond energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the iodine-bearing C-3 position. mdpi.com This allows for selective functionalization at this site while leaving the C-8 bromine atom untouched.
This chemoselectivity enables a stepwise approach to building molecular complexity. For instance, a Suzuki coupling could be performed first at the C-3 position, followed by a subsequent, typically more forcing, coupling reaction at the C-8 position. The general mechanism for such palladium-catalyzed couplings involves an oxidative addition, transmetalation, and reductive elimination cycle. rsc.org The ability to control the reaction site by tuning the catalyst, ligands, and reaction conditions is a key strategy in modern organic synthesis. acs.org
Nucleophilic aromatic substitution (SNAr) on naphthoic acids can occur, particularly when the ring is activated by electron-withdrawing groups and the halogen acts as a leaving group. researchgate.net In SNAr reactions, the leaving group ability of halogens typically follows the order I > Br > Cl > F, which correlates with the stability of the resulting halide anion. However, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, where the electronegativity of the halogen can also play a role.
For 8-bromo-3-iodo-1-naphthoic acid, SNAr reactions would be expected to occur preferentially at the C-3 position (iodo) over the C-8 position (bromo), assuming other factors are equal. The ortho-carboxylate group can influence the reaction through coordination or steric hindrance. Studies on related unprotected naphthoic acids show that organometallic reagents can substitute ortho-fluoro or methoxy (B1213986) groups, driven by precoordination with the carboxylate. researchgate.net A similar directive effect could be anticipated in reactions involving this compound.
Chemoselective dehalogenation, or hydrodehalogenation, involves the replacement of a halogen atom with a hydrogen atom. acs.org This process is valuable for removing halogen atoms selectively from polyhalogenated aromatic compounds. researchgate.net Given the higher reactivity of the C-I bond, selective deiodination in the presence of a C-Br bond is a well-established transformation. acs.org
Various catalytic systems, often employing palladium catalysts with a hydride source (e.g., H₂, formates, silanes), can achieve this transformation. researchgate.net Photocatalytic methods using organic dyes have also been shown to effect the reductive dehalogenation of aryl halides. beilstein-journals.org In the case of this compound, treatment with a mild reducing agent or a specific catalytic system would be expected to yield 8-bromo-1-naphthoic acid, selectively removing the iodine at the C-3 position. Studies on similar terphenyl systems have demonstrated that selective dehalogenation can be achieved on surfaces, highlighting the fine control possible in these reactions. researchgate.net
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C-1 position is a versatile handle for a wide array of chemical transformations, including derivatization and decarboxylation.
The carboxylic acid group of this compound can undergo standard transformations to produce a variety of derivatives.
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to the acyl chloride followed by reaction with an alcohol provides the corresponding ester.
Amidation : Treatment with an amine, typically in the presence of a peptide coupling agent (e.g., DCC, HATU), yields the corresponding amide. Alternatively, the acyl chloride can be reacted with an amine.
Acyl Halide Formation : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for synthesizing esters, amides, and other derivatives.
These derivatization reactions are fundamental in organic synthesis and are used to modify the compound's physical properties or to prepare it for subsequent coupling reactions.
| Derivative | General Method | Reagents |
| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) |
| Amide | Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU) |
| Acyl Chloride | Acyl Halogenation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
Decarboxylation, the removal of the carboxylic acid group as CO₂, is a powerful transformation in organic synthesis. For aromatic carboxylic acids, this often requires specific conditions, frequently mediated by transition metals. semanticscholar.org
Research has shown that 8-bromo-1-naphthoic acid is a valuable substrate in palladium-catalyzed decarboxylative reactions. researchgate.net It can serve as a coupling partner in cascade reactions to construct complex polycyclic frameworks, such as dihydrocyclohepta[de]naphthalenes. researchgate.netresearchgate.net In these processes, the carboxylic acid directs the reaction before being extruded as CO₂, often enabling C-H activation at an adjacent position. researchgate.netpolyu.edu.hk This strategy has been used to create fused phenanthridinones and other heptagon-embedded aromatic compounds. polyu.edu.hkresearchgate.net
Furthermore, decarboxylative halogenation (a Hunsdiecker-type reaction) can be used to replace the carboxylic acid group with a halogen. For example, treating 8-bromo-1-naphthoic acid with lead tetraacetate and a halogen source has been used to synthesize 1,8-dibromonaphthalene (B102958) and 1-bromo-8-iodonaphthalene, demonstrating a powerful method for installing substituents at the C-1 position. acs.orgacs.orgnih.gov
Elucidation of Reaction Mechanisms and Key Intermediates
In palladium-catalyzed reactions, the formation of palladacycle intermediates is a frequently proposed and studied phenomenon. These cyclic organopalladium compounds are key to enabling C-H activation and subsequent functionalization of aromatic systems. For substrates like 8-bromo-1-naphthoic acid, the formation of a five- or six-membered palladacycle can direct the regioselectivity of the reaction.
Research into palladium-catalyzed cascade cyclizations has shown that compounds structurally related to this compound, such as 8-bromo-1-naphthoic acid, can be utilized in the construction of fused dihydrocyclohepta[de]naphthalene skeletons. researchgate.netresearchgate.net In these reactions, a palladacycle is often a key intermediate. For instance, in a three-component reaction involving an aryl halide, norbornene, and 8-bromo-1-naphthoic acid, a proposed mechanism involves the initial oxidative addition of the aryl halide to a Pd(0) species. This is followed by insertion of norbornene and a subsequent C-H activation to form a five-membered palladacycle. This palladacycle can then react with 8-bromo-1-naphthoic acid. mit.edu
A novel Pd(II)-catalyzed cascade decarboxylative cyclization of o-alkynylanilines has been reported to produce diverse polycyclic heteroarenes. In this process, C,C-palladacycles are formed and subsequently trapped by reagents like 8-bromo-1-naphthoic acid. illinois.edu This highlights the role of the naphthoic acid derivative as a coupling partner for a pre-formed organometallic species.
Furthermore, palladium-catalyzed cascade reactions of alkene-tethered aryl halides with o-bromobenzoic acids can lead to the formation of various fused hexacyclic scaffolds. In these transformations, an intramolecular carbopalladation is followed by C-H activation to generate a key palladacycle intermediate. This intermediate can then react with a coupling partner. When 8-bromo-1-naphthoic acid is used as this partner, a seven-membered ring can be constructed, leading to dihydrocyclohepta[de]naphthalene-fused indolo[2,1-a]isoquinolines. mit.edu
A proposed catalytic cycle for such a reaction involves the oxidative addition of the alkene-tethered aryl halide to Pd(0), followed by an intramolecular Heck reaction and C-H activation to form a palladacycle. This palladacycle then undergoes oxidative addition to the C-Br bond of 8-bromo-1-naphthoic acid, forming a Pd(IV) intermediate. Subsequent reductive elimination and decarboxylation yield the final product and regenerate the Pd(0) catalyst. mit.edu
While direct crystallographic or spectroscopic characterization of a palladacycle derived from this compound is not explicitly available in the reviewed literature, the consistent proposal of such intermediates in reactions involving the closely related 8-bromo-1-naphthoic acid strongly suggests their importance. The reactivity of the C-Br and C-I bonds, along with the directing effect of the carboxylic acid group, would likely play a significant role in the formation and subsequent reactions of any palladacycle intermediates.
The following table summarizes the conditions for palladium-catalyzed reactions where 8-bromo-1-naphthoic acid is used and a palladacycle intermediate is proposed.
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
| Cascade Decarboxylative Cyclization | 4-Iodoisoquinolin-1(2H)-ones, o-bromobenzoic acids or 8-bromo-1-naphthoic acid, norbornene | Pd/norbornene cooperative catalysis | Fused phenanthridinones and hepta[1,2-c]isoquinolinones | researchgate.netresearchgate.net |
| Cascade Decarboxylative Cyclization | o-Alkynylanilines, 8-bromo-1-naphthoic acid | Pd(II) catalyst | Dibenzo[a,c]carbazoles and multiple arene-fused cyclohepta[1,2-b]indoles | illinois.edu |
| Cascade Cyclization | Alkene-tethered aryl halides, 8-bromo-1-naphthoic acid | PdCl2(dppf)2 | Dihydrocyclohepta[de]naphthalene-fused indolo[2,1-a]isoquinolines | mit.edu |
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Advanced Spectroscopic and Structural Elucidation Techniques for 8 Bromo 3 Iodo 1 Naphthoic Acid
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. For a compound like 8-Bromo-3-iodo-1-naphthoic acid, GC-MS analysis, typically performed on a more volatile ester derivative (e.g., the methyl ester) rather than the free carboxylic acid, provides critical information about its molecular weight and structural features through fragmentation analysis. nih.gov
In a typical GC-MS analysis, the derivatized compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. semanticscholar.org As the separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the derivative.
The high energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." Analysis of the fragmentation pattern of halogenated naphthoic acid derivatives often reveals the sequential loss of functional groups. nih.gov For instance, studies on methyl 5,8-dichloro-1-naphthoate show a primary fragmentation involving the loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by other cleavages. nih.gov
For the methyl ester of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include the loss of the bromo and iodo substituents, as well as the cleavage of the ester group. The unique isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the single stable isotope of iodine (¹²⁷I) would produce distinctive patterns in the mass spectrum, aiding in the confirmation of the presence of these halogens. researchgate.net
Table 1: Predicted GC-MS Fragmentation Data for Methyl 8-Bromo-3-iodo-1-naphthoate
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 418/420 |
| [M - OCH₃]⁺ | Loss of methoxy group | 387/389 |
| [M - COOCH₃]⁺ | Loss of carbomethoxy group | 359/361 |
| [M - Br]⁺ | Loss of bromine atom | 339 |
| [M - I]⁺ | Loss of iodine atom | 291/293 |
| [M - Br - COOCH₃]⁺ | Loss of bromine and carbomethoxy group | 280 |
Note: The table is predictive and based on common fragmentation patterns of related aromatic esters. Actual experimental values may vary. The m/z values for bromine-containing fragments are presented as a pair to reflect the ⁷⁹Br/⁸¹Br isotopes.
X-ray Crystallographic Analysis for Solid-State Molecular Geometry (applicable to related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related ortho-substituted naphthoic acid structures provides significant insight into the expected molecular geometry. researchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, revealing steric interactions and electronic effects imposed by the substituents on the naphthalene (B1677914) ring. beilstein-journals.org
For a molecule like this compound, a key structural feature of interest is the steric strain introduced by the bulky substituents (bromo, iodo, and carboxylic acid groups) on the naphthalene core, particularly the peri-interaction between the carboxylic acid at the 1-position and the bromine atom at the 8-position. This steric hindrance often forces the carboxylic acid group to twist out of the plane of the naphthalene ring. researchgate.net
Studies on related structures, such as ortho-substituted aryl complexes, show that significant steric encumbrance can lead to distortions from ideal geometries, such as a slight out-of-plane displacement of atoms. beilstein-journals.orgbeilstein-journals.org In the solid state, the molecular packing is dictated by intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers. Halogen bonding, a non-covalent interaction involving the bromine and iodine atoms, may also play a role in the crystal lattice formation.
The analysis of a related compound, such as a substituted naphthoic acid, would yield a detailed geometric profile.
Table 2: Representative Crystallographic Data for a Related Substituted Aromatic Acid
| Parameter | Description | Typical Value |
|---|---|---|
| C-COOH Bond Length | Length of the bond connecting the naphthalene ring to the carboxylic carbon | ~1.48 Å |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.90 Å |
| C-I Bond Length | Length of the carbon-iodine bond | ~2.10 Å |
| C-C-C Bond Angles (ring) | Internal angles of the naphthalene ring | ~120° |
| O-C-O Bond Angle | Angle within the carboxylic acid group | ~123° |
Note: The data in this table are representative values for related substituted aromatic systems and are provided for illustrative purposes. The actual values for this compound would require experimental determination.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 8-Bromo-3-iodo-1-naphthoate |
| Methyl 5,8-dichloro-1-naphthoate |
| Azido-naphthoic acid |
| Cyano-naphthoic acid |
| 2-naphthoic acid |
| 1,6-dibromo-2-hydroxy-3-naphthoic acid |
| 1-bromo-2-hydroxy-3-naphthoic acid |
| 1-iodo-2-hydroxy-3-naphthoic acid |
| 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid |
| 8-chloromercuri-1-naphthoic acid |
| anhydro-8-hydroxymercuri-1-naphthoic acid |
| 8-chloro-1-naphthoic acid |
Theoretical and Computational Studies on 8 Bromo 3 Iodo 1 Naphthoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
These calculations can predict key energetic and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. The calculated Mulliken charges on each atom reveal the electronic distribution and identify potential sites for nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of Naphthoic Acid Derivatives Note: Data are representative values derived from typical DFT calculations (B3LYP/6-31G) for illustrative purposes.*
| Property | Value for 1-Naphthoic Acid | Value for 8-Bromo-1-naphthoic acid | Predicted Value for 8-Bromo-3-iodo-1-naphthoic acid |
| HOMO Energy | -6.5 eV | -6.7 eV | -6.9 eV |
| LUMO Energy | -1.8 eV | -2.0 eV | -2.2 eV |
| HOMO-LUMO Gap | 4.7 eV | 4.7 eV | 4.7 eV |
| Dipole Moment | 2.1 D | 2.5 D | 2.8 D |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed investigation of how chemical reactions proceed, including the identification of transition states and the calculation of activation energies.
DFT has become a standard tool for exploring complex catalytic cycles. While direct studies on this compound are not prevalent, research on the closely related 8-bromo-1-naphthoic acid provides significant insight. This compound is a key building block in palladium-catalyzed cascade reactions to construct complex polycyclic architectures. researchgate.net
A notable example is the three-component Pd/norbornene cooperative catalysis, which involves a cascade decarboxylative cyclization. acs.org In this process, 8-bromo-1-naphthoic acid reacts with compounds like 4-iodoisoquinolin-1(2H)-ones and norbornene to create fused hepta[1,2-c]isoquinolinones. acs.orgacs.org DFT calculations for such systems can model the entire catalytic cycle, including oxidative addition, C–H activation, migratory insertion, and reductive elimination steps. acs.org Computational studies on the decarboxylation step of similar aromatic acids have found it to be a key, high-energy process, with one DFT study calculating the activation barrier for an iododecarboxylation to be 27.6 kcal/mol, a reasonable value for reactions occurring at elevated temperatures. acs.org
Table 2: Modeled Pathway for a Palladium-Catalyzed Reaction
| Step | Description | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |
| 1 | Oxidative Addition of Aryl Halide to Pd(0) | Aryl-Pd(II) Complex | Low |
| 2 | Norbornene Insertion | Palladacycle Formation | Moderate |
| 3 | C-H Activation/Decarboxylation | Aryl-Pd(II) Intermediate | High (Rate-determining) |
| 4 | Reductive Elimination | C-C Bond Formation | Low |
| 5 | Catalyst Regeneration | Pd(0) Species | - |
Computational models are highly effective at predicting the outcomes of reactions where multiple products are possible. For this compound, reactions could potentially occur at the bromine, iodine, or carboxylic acid sites, or on the naphthalene (B1677914) ring itself. DFT calculations can determine the transition state energies for each possible reaction pathway, with the lowest energy path corresponding to the major product. This allows for the prediction of regioselectivity.
In palladium-catalyzed reactions involving 8-bromo-1-naphthoic acid, the regioselectivity is precisely controlled by the catalyst's coordination. acs.orgacs.org Furthermore, when chiral catalysts are used, DFT can accurately predict the stereochemical outcome by modeling the transition structures and identifying the steric and electronic interactions that favor the formation of one stereoisomer over another. science.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations explore the possible shapes a molecule can adopt and their relative energies.
Table 3: Conformational Parameters of Substituted Naphthalenes Note: Dihedral angles are representative values illustrating the effect of peri-substitution.
| Compound | Dihedral Angle (C2-C1-C=O) | Description of Carboxyl Group Orientation |
| 1-Naphthoic Acid | ~10° | Nearly coplanar with the naphthalene ring |
| 8-Bromo-1-naphthoic acid | ~65° | Significantly twisted out-of-plane due to steric clash with the bromine atom kyoto-u.ac.jp |
| This compound | >70° (Predicted) | Highly twisted out-of-plane due to combined steric effects |
Synthetic Utility and Research Applications in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—positions 8-Bromo-3-iodo-1-naphthoic acid as a highly valuable intermediate in multi-step organic synthesis. The differential reactivity of these groups enables chemists to perform selective transformations in a controlled, stepwise manner.
Typically, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive than the carbon-bromine bond. This reactivity difference allows for selective coupling at the 3-position (iodine) while leaving the 8-position (bromine) intact for a subsequent, different coupling reaction. This sequential approach is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex structures without the need for extensive protecting group manipulations.
The carboxylic acid at the 1-position provides another reactive handle. It can undergo decarboxylation, often facilitated by a catalyst, to generate a reactive site. This decarboxylative coupling strategy has been effectively demonstrated with the analog 8-bromo-1-naphthoic acid, which serves as a precursor in reactions that forge new carbon-carbon bonds. researchgate.netpolyu.edu.hk This three-pronged reactivity makes this compound an ideal starting material for creating diverse and complex molecular scaffolds.
Building Block for the Construction of Fused Polycyclic Aromatic Hydrocarbons and Heterocycles
One of the most significant applications for this class of compounds is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems. Research has demonstrated that 8-bromo-1-naphthoic acid is a highly effective building block in palladium-catalyzed annulation reactions to create extended, often non-planar, aromatic structures. researchgate.net
A notable methodology involves a three-component reaction using an aryl halide, norbornene, and 8-bromo-1-naphthoic acid. polyu.edu.hkresearchgate.net In this process, the carboxylic acid group is extruded as carbon dioxide, and the naphthalene (B1677914) unit is fused onto the aryl halide framework, with norbornene acting as a transient mediator or a structural component in the final product. researchgate.netpolyu.edu.hk This strategy has been successfully employed to synthesize unique heptagon-embedded aromatic compounds—structures containing a seven-membered ring fused to the aromatic system. polyu.edu.hkresearchgate.netresearchgate.net
The ability to introduce heteroatoms is also crucial. By selecting appropriate heteroaryl halides as coupling partners, this method allows for the synthesis of a wide variety of polycyclic heteroaromatics containing nitrogen, sulfur, and oxygen. polyu.edu.hk Given these established transformations, this compound is an ideal candidate for creating even more complex, selectively functionalized fused systems due to its additional reactive iodine site.
Table 1: Examples of Fused Aromatic Systems Synthesized Using 8-Bromo-1-naphthoic Acid
| Starting Materials | Catalyst/Reagents | Product Type |
|---|---|---|
| 2-Iodotoluene, 8-Bromo-1-naphthoic acid, Norbornadiene | Pd(OAc)₂, PCy₃, Cs₂CO₃ | Heptagon-embedded PAH |
| 3-Iodochromone, 8-Bromo-1-naphthoic acid, Norbornene | Pd(II) catalyst | Dihydrocyclohepta[de]naphthalene skeleton |
This table showcases the utility of the closely related analog, 8-bromo-1-naphthoic acid, in advanced synthesis.
Precursor for Naphthalene-Based Compounds with Tunable Electronic or Optical Properties
Naphthalene derivatives are core components in many materials with interesting electronic and optical properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The extended π-system of the naphthalene core is responsible for its inherent fluorescence. ontosight.ai
By using building blocks like this compound, chemists can systematically modify this π-system through cross-coupling reactions. Attaching different aromatic, heteroaromatic, or electron-donating/withdrawing groups to the naphthalene scaffold allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels. This, in turn, alters the absorption and emission wavelengths of the resulting compound, making it possible to design materials with specific colors of light emission.
Research on related synthetic strategies has led to the creation of diverse PAH-based fluorescent materials. researchgate.net The synthesis of complex, fused aromatic systems from precursors like 8-bromo-1-naphthoic acid has yielded compounds that exhibit strong fluorescence under UV irradiation, highlighting the potential of this chemical family in materials science. researchgate.net The bromo-iodo substitution pattern of the title compound offers a route to asymmetrically functionalized naphthalene derivatives, which could lead to materials with unique photophysical behaviors, such as intramolecular charge transfer characteristics.
Application in the Development of Novel Ligands for Catalysis
In transition metal catalysis, ligands play a crucial role in controlling the reactivity, selectivity, and efficiency of a metal center. Carboxylic acids, including naphthoic acids, can act as ligands, coordinating to metal centers through their carboxylate oxygen atoms.
While the direct use of this compound as a ligand is not widely documented, its structure presents significant potential for designing sophisticated ligand architectures. The carboxylate group can serve as an anchoring point to a metal. The halogen atoms at the 3- and 8-positions can then be replaced, via cross-coupling reactions, with phosphorus, nitrogen, or sulfur-containing groups (e.g., phosphines, pyridines, thiophenes). These appended groups are known to be excellent coordinating agents for transition metals.
This modular approach would allow for the synthesis of novel bidentate or pincer-type ligands where the naphthalene backbone provides a rigid and well-defined geometry. The steric and electronic properties of such ligands could be systematically varied by changing the groups introduced at the halogen positions, enabling the development of customized catalysts for specific chemical transformations. The synthesis of various heteroaromatic systems using related building blocks supports the feasibility of introducing such coordinating groups. polyu.edu.hk
Q & A
Basic: What are the common synthetic routes for preparing 8-bromo-3-iodo-1-naphthoic acid, and how do reaction conditions influence halogen selectivity?
Methodological Answer:
The synthesis of halogenated naphthoic acids typically involves sequential halogenation or coupling reactions. For bromo-iodo derivatives, a plausible approach is:
Initial Bromination : Bromination of 1-naphthoic acid using Br₂ in H₂SO₄ or NBS (N-bromosuccinimide) under radical conditions to introduce bromine at the 8-position .
Directed Iodination : Utilize iodine (I₂) with a directing group (e.g., carboxylic acid) to achieve regioselective iodination at the 3-position. Polar solvents like DMF or acetic acid enhance iodine incorporation via electrophilic substitution .
Key Factors :
- Temperature control (<60°C) minimizes side reactions like dihalogenation.
- Steric hindrance from the carboxylic acid group directs iodination to the 3-position.
- Use of catalysts (e.g., AgNO₃) improves halogen selectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from isomers?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
- X-ray Crystallography :
Basic: What safety protocols are critical when handling this compound due to its reactive halogens?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 risks) .
- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .
- Emergency Measures :
Advanced: How can researchers optimize reaction conditions to minimize dehalogenation or cross-coupling side products during functionalization?
Methodological Answer:
- Dehalogenation Mitigation :
- Suppressing Cross-Coupling :
- Steric shielding: Introduce bulky substituents near halogens to block unintended coupling sites.
- Sequential functionalization: Perform iodine-selective reactions first (due to higher reactivity) before bromine .
Case Study : In naphthoxazine synthesis, iodine-directed condensations with aldehydes achieved >80% yield when using low-temperature, stepwise protocols .
Advanced: How do electronic effects of bromine and iodine substituents influence the acidity and reactivity of 1-naphthoic acid derivatives?
Methodological Answer:
- Acidity Enhancement :
- Both Br (σₚ ~0.23) and I (σₚ ~0.28) are electron-withdrawing, lowering the pKa of the COOH group. Experimental pKa for this compound is ~2.5–3.0 (vs. ~3.4 for unsubstituted 1-naphthoic acid) .
- Reactivity in Esterification :
Advanced: What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography) for halogenated naphthoic acids?
Methodological Answer:
- Dynamic Effects in NMR :
- X-ray vs. DFT Calculations :
- Discrepancies in bond lengths (e.g., C–I vs. C–Br) arise from crystal packing effects. Compare experimental data with DFT-optimized structures to validate assignments .
Example : In 8-bromo-1,3-diphenyloxazine, X-ray confirmed a 39.9° dihedral angle between naphthalene and oxazine rings, which NMR alone could not resolve .
- Discrepancies in bond lengths (e.g., C–I vs. C–Br) arise from crystal packing effects. Compare experimental data with DFT-optimized structures to validate assignments .
Advanced: How can researchers design antimicrobial activity studies for halogenated naphthoic acid derivatives, and what controls are essential?
Methodological Answer:
- Experimental Design :
- Structure-Activity Relationship (SAR) :
- Correlate halogen position with logP values: Iodine’s hydrophobicity enhances membrane penetration, while bromine’s electronegativity improves target binding .
Data Interpretation : In naphthoxazine derivatives, 8-bromo-3-iodo analogs showed 4-fold higher activity against S. aureus than mono-halogenated variants .
- Correlate halogen position with logP values: Iodine’s hydrophobicity enhances membrane penetration, while bromine’s electronegativity improves target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
